

Application Notes and Protocols for Recombinant Nucleophosmin (NPM1) Expression and Purification

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Compound of Interest

Compound Name: *nucleophosmin*

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These application notes provide a comprehensive protocol for the expression and purification of recombinant human **Nucleophosmin** (NPM1) from *Escherichia coli*. The described method utilizes an N-terminal polyhistidine tag (His-tag) for efficient capture by immobilized metal affinity chromatography (IMAC), followed by a size-exclusion chromatography (SEC) step to ensure high purity and separation of oligomeric states.

Data Presentation

The following table summarizes the expected yield and purity at each stage of the purification process from a 2-liter *E. coli* culture. This data is representative and may vary depending on expression levels and optimization of the protocol.[\[1\]](#)

Table 1: Purification Summary for Recombinant NPM1

Purification Step	Total Volume (mL)	Total Protein (mg)	NPM1 Yield (mg)	Purity (%)
Cleared Lysate	80	1600	20	>1
Ni-NTA Affinity Elution	15	15	12	~80
Size-Exclusion Pool	10	2.5	2.5	>95

Experimental Protocols

A detailed methodology for each key stage of the expression and purification process is provided below.

Expression of His-tagged NPM1 in E. coli

This protocol outlines the transformation, growth, and induction of E. coli for the production of recombinant NPM1.

- Vector and Host:
 - Human NPM1 cDNA (amino acids 1-294) cloned into a pET expression vector with an N-terminal 6xHis-tag.
 - E. coli BL21(DE3) is a suitable expression host.[\[2\]](#)
- Protocol:
 - Transform the NPM1 expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic for selection. Incubate overnight at 37°C.[\[3\]](#)
 - Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

- Inoculate 2 L of LB medium (in 2 x 2 L flasks) with the overnight culture (1:100 dilution) and the selective antibiotic.
- Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[\[2\]](#)[\[3\]](#)
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[\[4\]](#)
- Continue to incubate the culture for 4-6 hours at 30°C or overnight (16-18 hours) at 18-25°C to improve protein solubility.[\[4\]](#)[\[5\]](#)
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Cell Lysis and Lysate Preparation

This protocol describes the disruption of bacterial cells to release the soluble recombinant NPM1.

- Materials:
 - Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
 - Lysozyme (10 mg/mL stock).
 - DNase I (1 mg/mL stock).
 - Protease inhibitor cocktail (EDTA-free).
- Protocol:
 - Thaw the frozen cell pellet on ice. Resuspend the pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.
 - Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions. Incubate on ice for 30 minutes with gentle

rocking.

- Add DNase I to a final concentration of 20 µg/mL and MgCl₂ to 5 mM.
- Sonicate the cell suspension on ice to complete lysis. Use short bursts (e.g., 10-30 seconds) followed by cooling periods to prevent overheating and protein denaturation. The lysate should become less viscous.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet insoluble cell debris.
- Carefully collect the supernatant (cleared lysate) containing the soluble His-tagged NPM1. Filter the supernatant through a 0.45 µm filter before applying it to the chromatography column.^[1]

Purification of NPM1 via Ni-NTA Affinity Chromatography

This step isolates the His-tagged NPM1 from the bulk of host cell proteins.

- Materials:
 - Ni-NTA Agarose Resin.
 - Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
 - Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.
- Protocol:
 - Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes (CVs) of Lysis Buffer.
 - Load the cleared lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
 - Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

- Elute the His-tagged NPM1 from the resin with 5-10 CVs of Elution Buffer. Collect fractions of 1-2 mL.
- Analyze the collected fractions by SDS-PAGE to identify those containing purified NPM1. Pool the purest fractions.

Final Purification by Size-Exclusion Chromatography (SEC)

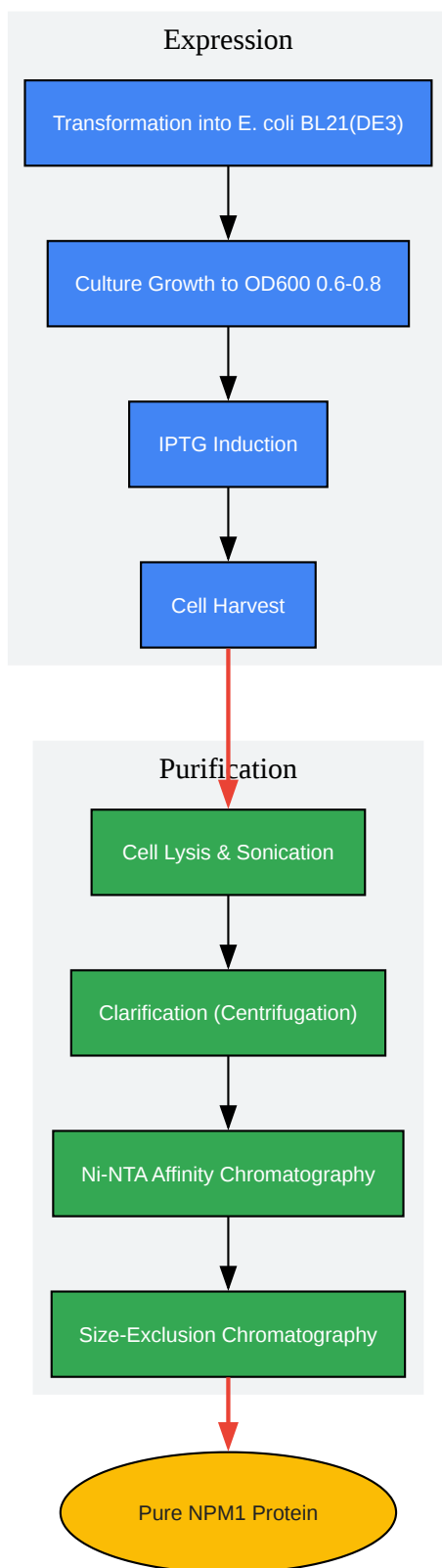
This polishing step removes remaining contaminants and separates NPM1 oligomers from monomers.^[1]

- Materials:
 - SEC Column: A gel filtration column suitable for separating proteins in the range of 30-200 kDa (e.g., HiPrep 26/60 S-300 HR).^[1]
 - SEC Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0.^[6]
- Protocol:
 - Concentrate the pooled fractions from the Ni-NTA purification to a volume of 2-5 mL using a centrifugal concentrator.
 - Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
 - Load the concentrated protein sample onto the SEC column.
 - Elute the protein with SEC Buffer at the recommended flow rate for the column. Collect fractions.
 - Analyze the fractions by SDS-PAGE to identify those containing highly pure NPM1.
 - Pool the desired fractions, determine the protein concentration, and store at -80°C. For long-term storage, adding glycerol to a final concentration of 10% is recommended.^[6]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the expression and purification of recombinant NPM1.

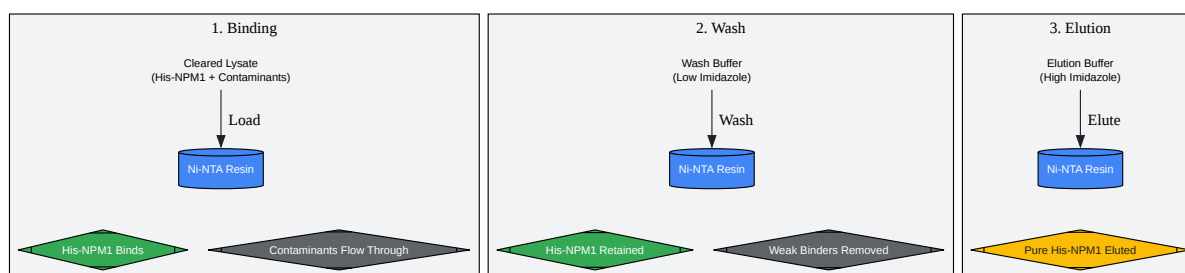


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Caption: Workflow for recombinant NPM1 expression and purification.

His-Tag Purification Principle

This diagram shows the principle of immobilized metal affinity chromatography for His-tagged proteins.



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Caption: Principle of His-tag protein purification using Ni-NTA resin.

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